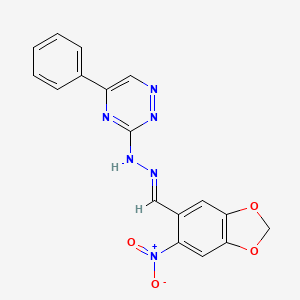
3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is also known as GYKI-52466, and it belongs to the quinazoline family of compounds.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione is not fully understood. However, it has been shown to act as a non-competitive antagonist of ionotropic glutamate receptors, specifically the AMPA receptor. This results in the inhibition of excitatory neurotransmission, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that it can inhibit the activity of various enzymes and proteins, including phosphodiesterase, protein kinase C, and nitric oxide synthase. In vivo studies have shown that it can modulate neurotransmitter release, reduce seizure activity, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Another advantage is its potential applications in various fields of research, which makes it a versatile tool compound. However, one limitation is its non-specific binding to other receptors and proteins, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione. One direction is the development of more selective and potent analogs of the compound for use as drug candidates. Another direction is the investigation of its potential applications in other fields of research, such as oncology and immunology. Additionally, further studies are needed to fully understand its mechanism of action and to elucidate its interactions with other receptors and proteins.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione is a multi-step process that involves the condensation of 3-chloroaniline with ethyl acetoacetate, followed by cyclization and oxidation. The final product is obtained after purification and isolation. This synthesis method has been well-established, and it has been used to produce large quantities of this compound for research purposes.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-1-methyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease. In pharmacology, it has been used as a tool compound to study the properties of ionotropic glutamate receptors. In biochemistry, it has been used to investigate the mechanisms of action of various enzymes and proteins.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-1-methylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-17-13-8-3-2-7-12(13)14(19)18(15(17)20)11-6-4-5-10(16)9-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQKSHBZMDSUMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5787687.png)
![1-methyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5787694.png)
![1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5787696.png)



![3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5787737.png)
![5-isopropyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5787741.png)

![3-allyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787756.png)
![N'-[1-(2,3,4-trimethoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B5787764.png)